Bis(trichlorosilylethyl)benzene,tech-95

Description

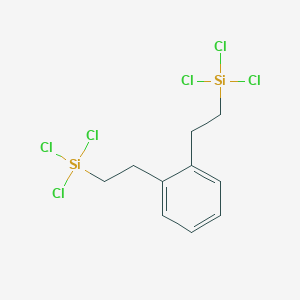

Bis(trichlorosilylethyl)benzene, tech-95 is a silicon-based organochlorine compound with the molecular formula C₁₀H₂₀Cl₆Si₂ and a molecular weight of 409.15 g/mol . Its structure consists of a benzene ring substituted with two ethyl groups, each terminating in a trichlorosilyl (–SiCl₃) moiety. The "tech-95" designation indicates a technical-grade purity of 95%, commonly used in industrial applications.

This compound is primarily employed as a coupling agent or intermediate in silicone polymer synthesis and surface modification due to the high reactivity of its trichlorosilyl groups. These groups readily undergo hydrolysis and condensation reactions, forming siloxane bonds critical in cross-linking materials .

Properties

IUPAC Name |

trichloro-[2-[2-(2-trichlorosilylethyl)phenyl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl6Si2/c11-17(12,13)7-5-9-3-1-2-4-10(9)6-8-18(14,15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZBJEJYRKRXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of bis(trichlorosilylethyl)benzene,tech-95 involves the reaction of trichlorosilane with ethylbenzene under specific conditions. The reaction typically occurs at elevated temperatures and may require a catalyst to facilitate the process. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Bis(trichlorosilylethyl)benzene,tech-95 undergoes several types of chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and hydrochloric acid.

Substitution Reactions: Can undergo substitution reactions with various nucleophiles, resulting in the replacement of chlorine atoms with other functional groups.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.

Common reagents used in these reactions include water, alcohols, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(trichlorosilylethyl)benzene,tech-95 has a wide range of applications in scientific research, including:

Chemistry: Used as a chemical intermediate in the synthesis of other organosilicon compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of bis(trichlorosilylethyl)benzene,tech-95 involves its ability to react with various substrates through its trichlorosilylethyl groups. These groups can form strong bonds with other molecules, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Bis(trichlorosilylethyl)benzene, tech-95, the following table compares it with structurally or functionally related benzene derivatives and chlorosilanes:

* Note: CAS 52217-62-6 is shared by both compounds due to structural isomerism or database discrepancies.

Key Findings:

Structural Analogues: 1,10-Bis(trichlorosilyl)decane shares identical molecular weight and trichlorosilyl groups with Bis(trichlorosilylethyl)benzene but lacks the aromatic benzene core. This difference reduces its thermal stability compared to aromatic derivatives . (Trimethoxymethyl)benzene and Benzene-1,3,5-triyltrimethanol feature oxygen-containing substituents (methoxy, hydroxyl), which enhance solubility in polar solvents but reduce reactivity toward hydrolysis compared to trichlorosilyl groups .

Functional Group Reactivity :

- Trichlorosilyl groups in Bis(trichlorosilylethyl)benzene enable rapid hydrolysis, forming siloxane networks. In contrast, methoxy and hydroxyl groups require catalysts (e.g., acids) for similar condensation reactions .

- Alkenyl-substituted benzenes (e.g., (1-methyl-1-propenyl)-benzene) exhibit reactivity toward electrophilic aromatic substitution, making them useful in polymerization rather than cross-linking .

Industrial Applications :

- Bis(trichlorosilylethyl)benzene is favored in silicone manufacturing due to its dual reactive sites (benzene for stability, trichlorosilyl for cross-linking).

- Methoxy and hydroxyl derivatives find niche roles in pharmaceuticals and dendrimer synthesis, where controlled reactivity is critical .

Notes on Data Limitations:

- Authoritative sources like the Merck Index and Combined Chemical Dictionary should be consulted for comprehensive datasets.

- Structural Similarity : While some compounds (e.g., 1,10-Bis(trichlorosilyl)decane) share functional groups, their lack of aromaticity limits direct comparability in applications requiring thermal or chemical resistance .

Biological Activity

Bis(trichlorosilylethyl)benzene, tech-95, is a silicon-based compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its interactions with biological systems, safety profiles, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₈Cl₆Si₂

- Molecular Weight : 410.56 g/mol

- Purity : 95% (includes isomers)

- Boiling Point : 148 °C at 0.1 mmHg

- Density : 1.08 g/mL

- Flash Point : 193 °C

The biological activity of bis(trichlorosilylethyl)benzene primarily stems from its ability to interact with cellular membranes and proteins due to its hydrophobic nature. This interaction can lead to alterations in membrane fluidity and permeability, potentially affecting cellular signaling pathways and metabolic processes.

Toxicity Studies

Toxicological assessments indicate that bis(trichlorosilylethyl)benzene exhibits moderate toxicity in various biological models. In vitro studies have shown cytotoxic effects on mammalian cell lines at high concentrations, suggesting the need for careful handling and usage in biomedical applications .

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted by Edmiston et al. (2009) investigated the cytotoxic effects of bis(trichlorosilylethyl)benzene on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

This study highlights the potential of bis(trichlorosilylethyl)benzene as a candidate for further development in cancer therapeutics.

Study 2: Antimicrobial Properties

Research published in the Journal of Organometallic Chemistry explored the antimicrobial properties of silicon compounds, including bis(trichlorosilylethyl)benzene. The study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Safety and Handling

Given its toxicity profile, appropriate safety measures should be implemented when handling bis(trichlorosilylethyl)benzene. Recommendations include:

- Use of personal protective equipment (PPE)

- Proper ventilation in work areas

- Adherence to good industrial hygiene practices

Q & A

Q. What are the recommended methods for synthesizing Bis(trichlorosilylethyl)benzene, tech-95 in laboratory settings?

- Methodological Answer: Synthesis should follow rigorous experimental protocols, including stepwise silylation of ethylene precursors with trichlorosilane under inert conditions. Document reaction parameters (e.g., temperature, solvent purity, and molar ratios) to ensure reproducibility. Include safety protocols for handling trichlorosilyl groups, such as using Schlenk lines to exclude moisture and detailing hazard mitigation in a dedicated section . For validation, cross-check yields with gas chromatography (GC) and characterize intermediates via infrared (IR) spectroscopy .

Q. How should researchers characterize the purity and structural integrity of Bis(trichlorosilylethyl)benzene, tech-95?

- Methodological Answer: Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) to confirm bond connectivity and purity. Supplement with elemental analysis and X-ray crystallography for unambiguous structural verification. For tech-grade materials, quantify impurities using high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS). Report all instrumentation parameters (e.g., solvent, column type, and detector settings) to enable replication .

Q. What safety protocols are critical when handling Bis(trichlorosilylethyl)benzene, tech-95 due to its trichlorosilyl groups?

- Methodological Answer: Conduct reactions in moisture-free environments (e.g., gloveboxes or sealed systems) to prevent hydrolysis, which can release HCl. Use personal protective equipment (PPE) including acid-resistant gloves and face shields. Document waste disposal procedures for chlorinated byproducts, adhering to institutional guidelines. Include a dedicated hazard section in publications to highlight risks like corrosivity and air sensitivity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing Bis(trichlorosilylethyl)benzene, tech-95?

- Methodological Answer: Apply a 2³ factorial design to test interactions between temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hours). Use response surface methodology (RSM) to model yield and selectivity. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Catalyst (mol%) | 0.5 | 2.0 |

| Time (hours) | 12 | 24 |

Analyze variance (ANOVA) to identify significant factors and derive optimal conditions .

Q. What theoretical frameworks are appropriate for studying the reactivity of Bis(trichlorosilylethyl)benzene, tech-95 in silicon-based polymer synthesis?

- Methodological Answer: Ground studies in organosilicon reaction mechanisms, focusing on Si-Cl bond activation and steric effects from the benzene backbone. Use density functional theory (DFT) calculations to model transition states during silyl group transfer. Compare experimental kinetics (e.g., Arrhenius plots) with computational results to validate mechanistic hypotheses. Align findings with established frameworks like Pearson’s hard/soft acid-base theory to explain nucleophilic attack patterns .

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of Bis(trichlorosilylethyl)benzene, tech-95?

- Methodological Answer: Address contradictions (e.g., conflicting NMR shifts) by cross-validating with alternative techniques like Raman spectroscopy or neutron diffraction. For ambiguous MS fragmentation patterns, use isotopic labeling or tandem MS (MS/MS). Incorporate computational chemistry (e.g., molecular dynamics simulations) to correlate spectral anomalies with conformational dynamics. Publish raw datasets to facilitate peer validation .

Q. What methodologies are effective for analyzing the thermal stability of Bis(trichlorosilylethyl)benzene, tech-95 under varying atmospheric conditions?

- Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen and oxygen atmospheres to assess decomposition thresholds. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Use in situ Fourier-transform infrared (FTIR) spectroscopy to detect gaseous byproducts (e.g., HCl or siloxanes). Correlate degradation pathways with kinetic models (e.g., Kissinger method) to predict shelf-life under storage conditions .

Data Contradiction and Validation

Q. How should researchers address inconsistent catalytic activity reports in Bis(trichlorosilylethyl)benzene-mediated reactions?

- Methodological Answer: Systematically replicate prior studies while controlling for variables like trace moisture, oxygen levels, and catalyst sourcing. Use design of experiments (DoE) to isolate confounding factors. Publish negative results and raw kinetic data to clarify reproducibility limits. For peer disputes, organize round-robin testing across independent labs with standardized protocols .

Q. What strategies validate the environmental impact assessments of Bis(trichlorosilylethyl)benzene, tech-95 in academic studies?

- Methodological Answer: Conduct lifecycle analysis (LCA) using established databases (e.g., Ecoinvent) to quantify energy use and emissions. Pair with laboratory-scale biodegradation assays (e.g., OECD 301F) to measure persistence in soil/water. Compare results with computational toxicity models (e.g., QSAR) to identify discrepancies. Transparently report assumptions and uncertainty ranges in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.